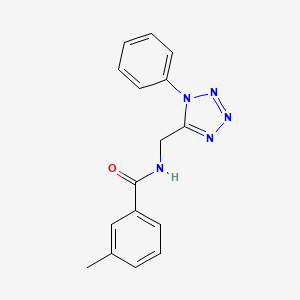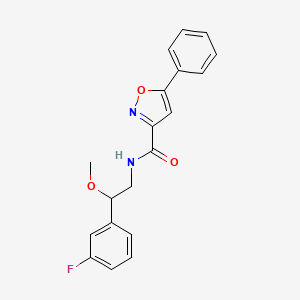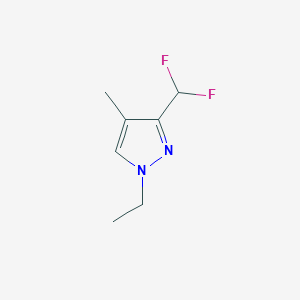![molecular formula C21H20N4OS B2362118 5-((3,4-Dihydroisochinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-14-8](/img/structure/B2362118.png)
5-((3,4-Dihydroisochinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a 3,4-dihydroisoquinoline, a phenyl group, a thiazole, and a triazole. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocycle . The phenyl group is a common aromatic ring found in many organic compounds . Thiazoles and triazoles are both types of heterocyclic compounds containing nitrogen and sulfur or nitrogen atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by the various functional groups present. For example, the nitrogen in the isoquinoline, thiazole, and triazole rings could potentially act as a nucleophile in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. These properties could potentially be determined using various analytical techniques .
Wissenschaftliche Forschungsanwendungen
- Der 3,4-Dihydroisochinolin-2(1H)-on-Kern ist ein wertvoller Baustein für die Entwicklung neuer pharmazeutischer Wirkstoffe. Forscher haben sein Potenzial als Gerüst für die Entwicklung von Medikamenten mit antidepressiven, antihypertensiven, antiulzerativen und analgetischen Wirkungen untersucht .
- Verbindungen, die diese Einheit enthalten, wurden auch auf ihre HIV-1-Integrase-Inhibition, Behandlung von Schizophrenie, Angstbewältigung und Krebschemotherapie untersucht .
- Einige Derivate von 3,4-Dihydroisochinolin-2(1H)-on haben vielversprechende antifungale Eigenschaften gezeigt. Zum Beispiel zeigen sie eine überlegene Antioomycetenaktivität gegen Pythium recalcitrans, einen Pflanzenpathogen .
- Computergestützte Modellierungsstudien haben die Bindungsinteraktionen dieser Verbindung mit biologischen Rezeptoren untersucht. Das Verständnis ihrer Bindungsmodi kann die Medikamentenentwicklung und -optimierung leiten .
- Forscher haben untersucht, wie der veränderliche Diederwinkel die Flexibilität der Verbindung und ihre Eignung für Bindungsstellen beeinflusst. Dieses Wissen trägt zur Entwicklung von Isochinolin-basierten Agrochemikalien bei .
- Eine basenvermittelte Dreikomponentenreaktion unter Einbeziehung von Ninhydrin, Anilin und acetylenischen Estern führt zur Bildung von 3,4-Dihydroisochinolin-2(1H)-on-Derivaten. Diese Reaktion findet in Methanol unter Übergangsmetall-freien Bedingungen statt .
- Die cyclischen Gerüste, die von 3,4-Dihydroisochinolin-2(1H)-on abgeleitet sind, dienen als wertvolle molekulare Schlüssel zu vielen Naturstoffen. Forscher können diese Zwischenprodukte verwenden, um Zugang zu komplexen Molekülen zu erhalten, die in der Natur vorkommen .
- Die Vielseitigkeit der Verbindung liegt in ihrem Potenzial als Zwischenprodukt für weitere chemische Umwandlungen. Forscher können ihre Struktur modifizieren, um verschiedene Derivate mit spezifischen Eigenschaften zu erzeugen .
- Mit einer Ausbeute von bis zu 83 % bietet diese Eintopfsynthese einen rationalisierten Ansatz zum Zugang zu 3,4-Dihydroisochinolin-2(1H)-on-Derivaten .
Medizinische Chemie und Medikamentenentwicklung
Antifungalaktivität
Wechselwirkung mit biologischen Rezeptoren
Tandem-Cyclisierung und Synthese
Synthese von Naturstoffen
Potenzielle Zwischenprodukte und Vielseitigkeit
Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Medikamentenentwicklung bis zur Synthese von Naturstoffen. Ihre einzigartige Struktur und Reaktivität machen sie zu einem spannenden Ziel für weitere Untersuchungen und Anwendungen. Forscher untersuchen weiterhin ihr Potenzial in verschiedenen Kontexten, mit dem Ziel, ihr volles wissenschaftliches Potenzial freizuschalten . 🌟
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Biochemical Pathways
The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates of this enzyme
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates of this enzyme . This can potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a crucial role .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the flexibility of the molecules allows them to better match the environment of the binding site of their biotarget and display higher bioactivity . .
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-22-21-25(23-14)20(26)19(27-21)18(16-8-3-2-4-9-16)24-12-11-15-7-5-6-10-17(15)13-24/h2-10,18,26H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWAEYXEHNJJFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)
![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)
